[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine
Description
[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine is a fluorinated pyridine derivative with the molecular formula C₈H₁₀F₂N₂O (molecular weight: 200.18 g/mol). Its structure features a pyridine ring substituted at the 3-position with a methanamine group and at the 2-position with a 2,2-difluoroethoxy moiety. The compound was previously available commercially but is now listed as discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,4-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGTYLMPDFMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine typically involves the reaction of 2,2-difluoroethanol with a pyridine derivative under specific conditions to introduce the difluoroethoxy group. This is followed by the introduction of the methanamine group through a series of reactions that may include amination and reduction steps. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution can introduce a wide range of functional groups to the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Medicine: In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridinylmethanamine Derivatives
The following compounds share structural similarities with [2-(2,2-difluoroethoxy)pyridin-3-yl]methanamine, differing primarily in substituent groups on the pyridine ring or amine side chain:
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Findings from Structural Analysis
Impact of Fluorination: The 2,2-difluoroethoxy group in the target compound increases lipophilicity (LogP ≈ 0.85) compared to non-fluorinated analogs like [6-(2-methoxyethoxy)pyridin-3-yl]methanamine (LogP ≈ 0.12). However, it is less lipophilic than the trifluoromethyl-substituted analog (LogP ≈ 1.78) . Fluorinated substituents enhance metabolic stability by resisting oxidative degradation, a critical factor in drug design .
The trifluoromethyl group in [3-(trifluoromethyl)pyridin-2-yl]methanamine exerts strong electron-withdrawing effects, which may stabilize the pyridine ring against nucleophilic attack .
Synthetic Challenges :
- The discontinuation of this compound may relate to difficulties in synthesizing the 2,2-difluoroethoxy group, which requires specialized fluorination reagents (e.g., ClCF₂CH₂O− intermediates) under anhydrous conditions .
- In contrast, analogs like [6-(2-methoxyethoxy)pyridin-3-yl]methanamine are simpler to synthesize via nucleophilic substitution .
Biological Activity
[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine is a pyridine derivative characterized by the presence of a difluoroethoxy group and a primary amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a difluoroethoxy group and a methanamine moiety, which contributes to its unique pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroethoxy group enhances binding affinity and selectivity towards these targets, which may lead to various biological effects. Research indicates that it may modulate pathways related to neurodegenerative diseases and inflammation.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : The compound's ability to interact with receptors implicated in neurodegeneration indicates potential therapeutic applications for conditions such as Alzheimer's disease and multiple sclerosis.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold were tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating effective inhibition of bacterial growth .
- Neuroprotective Studies : A study focusing on the modulation of GPR17 receptors revealed that compounds related to this compound could influence myelination processes and neuroinflammation. This suggests a promising avenue for developing treatments for neurodegenerative disorders.
Comparative Analysis
The biological activity of this compound can be compared with other pyridine derivatives as follows:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Pyridinylmethanamine | Pyridine ring with amine | Known for strong neuroprotective effects |
| 4-(Difluoromethyl)pyridine | Pyridine ring with difluoromethyl group | Exhibits potent antimicrobial properties |
| 3-(Trifluoromethyl)pyridin-4-amine | Pyridine ring with trifluoromethyl group | Notable for high lipophilicity |
| 3-(Ethoxy)pyridin-4-ylmethanamine | Ethoxy-substituted pyridine | Demonstrates significant anticancer activity |
The unique difluoroethoxy substitution pattern in this compound may confer distinct pharmacokinetic properties compared to other derivatives, potentially leading to unique therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
